![molecular formula C20H22ClNO3 B15131675 2-[(2Z,4E,6E,8E)-9-(3-chloro-1H-pyrrol-2-yl)nona-2,4,6,8-tetraen-2-yl]-4-methoxy-5-methyl-2,3-dihydropyran-6-one](/img/structure/B15131675.png)

2-[(2Z,4E,6E,8E)-9-(3-chloro-1H-pyrrol-2-yl)nona-2,4,6,8-tetraen-2-yl]-4-methoxy-5-methyl-2,3-dihydropyran-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Rumbrin is an unusual pyrrolylpolyene compound produced by a small number of fungi from the order Onygenales, particularly from the fungus Auxarthron umbrinum . First isolated in 1993, rumbrin has since been recognized for its intriguing structure and significant biological properties, including anticancer and cytoprotective activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rumbrin is biosynthesized in Auxarthron umbrinum through a series of enzymatic reactions. The biosynthesis involves the incorporation of stable isotopes from [15 N]-proline, [13 C]-methionine, and [13 C]-acetate, which are the precursors of the pyrrole moiety, methyl groups, and backbone of rumbrin, respectively . Label-dilution experiments with pyrrole-2-carboxylate confirmed it as a direct precursor in the biosynthesis of rumbrin .

Industrial Production Methods

Industrial production of rumbrin involves the cultivation of Auxarthron umbrinum under specific conditions. The production medium typically consists of glucose, soy bean meal, dry yeast, and calcium carbonate, with the pH adjusted to 6.0 before autoclaving . Polyene production can be visually monitored by the development of a deep red color in the fungal mycelium .

Chemical Reactions Analysis

Types of Reactions

Rumbrin undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure, featuring a chlorinated pyrrole moiety, allows it to participate in these reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving rumbrin include pyrrole-2-carboxylate, [15 N]-proline, [13 C]-methionine, and [13 C]-acetate . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions involving rumbrin include various polyene derivatives, some of which possess significant biological activities .

Scientific Research Applications

Rumbrin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:

Mechanism of Action

Rumbrin exerts its effects through a series of molecular interactions and pathways. The compound is a lipid peroxide production and calcium accumulation inhibitor, which contains a chlorinated pyrrole moiety that is a rare chemical feature in fungal natural products . The biosynthetic gene cluster (BGC) rum of rumbrin and its isomer 12E-rumbrin from Auxarthron umbrinum DSM3193 has been identified, and their biosynthetic pathway has been elucidated based on heterologous expression, chemical complementation, and isotopic labeling .

Comparison with Similar Compounds

Rumbrin is unique due to its chlorinated pyrrole moiety and potent biological activities. Similar compounds include auxarconjugatins and gymnoconjugatins, which are also produced by Auxarthron umbrinum . these compounds lack the highly unusual 3-chloropyrrole moiety and the potent biological activities of rumbrin .

Properties

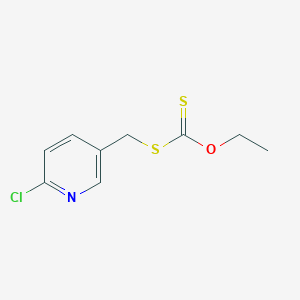

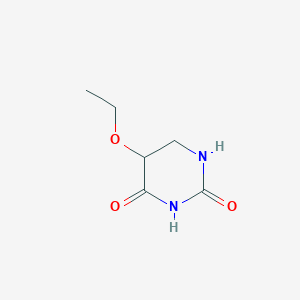

Molecular Formula |

C20H22ClNO3 |

|---|---|

Molecular Weight |

359.8 g/mol |

IUPAC Name |

2-[(2Z,4E,6E,8E)-9-(3-chloro-1H-pyrrol-2-yl)nona-2,4,6,8-tetraen-2-yl]-4-methoxy-5-methyl-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C20H22ClNO3/c1-14(18-13-19(24-3)15(2)20(23)25-18)9-7-5-4-6-8-10-17-16(21)11-12-22-17/h4-12,18,22H,13H2,1-3H3/b6-4+,7-5+,10-8+,14-9- |

InChI Key |

GHQPDIFRZBFYLS-KDZWSXRISA-N |

Isomeric SMILES |

CC1=C(CC(OC1=O)/C(=C\C=C\C=C\C=C\C2=C(C=CN2)Cl)/C)OC |

Canonical SMILES |

CC1=C(CC(OC1=O)C(=CC=CC=CC=CC2=C(C=CN2)Cl)C)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}amino 4-methylbenzoate](/img/structure/B15131616.png)

![4-chloro-N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline](/img/structure/B15131627.png)

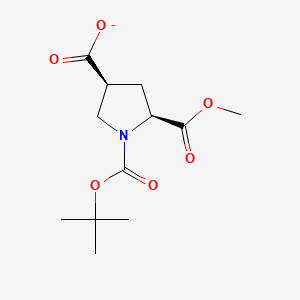

![(2S,4R)-4-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate](/img/structure/B15131656.png)

![3-benzyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2(1H)-pyridinone](/img/structure/B15131698.png)